molecular formula C19H18N2O5 B5447002 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE

Cat. No.: B5447002
M. Wt: 354.4 g/mol
InChI Key: QGGHQHDWPNIGNE-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety and a hexahydroquinoline core

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-7-methyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-10-4-14-12(15(22)5-10)7-13(19(24)21-14)18(23)20-8-11-2-3-16-17(6-11)26-9-25-16/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGHQHDWPNIGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(C(=O)N2)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE typically involves multiple steps. One common route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether to form 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced with lithium tetrahydroaluminate to yield [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . The final steps involve the reaction of this amine with various reagents to introduce the hexahydroquinoline and carboxamide functionalities.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions.

    Reduction: The carbonyl groups in the hexahydroquinoline core can be reduced to alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield various quinone derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety is known to interact with various biological pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is unique due to its specific combination of a benzodioxole moiety and a hexahydroquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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